2-(2-fluorophenoxy)-1-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone
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Description
2-(2-fluorophenoxy)-1-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C20H20F2N6O2 and its molecular weight is 414.417. The purity is usually 95%.
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Scientific Research Applications
Neuroprotective Activities
Research into benzylpiperazine-based derivatives, including compounds structurally related to "2-(2-fluorophenoxy)-1-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone", has led to the synthesis and evaluation of their neuroprotective activities. These compounds have shown significant neuroprotective effects in both in vitro and in vivo models, particularly against oxidative stress-induced cell damage and acute cerebral ischemia, making them potential leads for the discovery of treatments for cerebral ischemic stroke. The molecular docking studies and structure-activity relationships further support their potential therapeutic applications (Gao et al., 2022).
Antibacterial and Antifungal Activities
A series of azole-containing piperazine derivatives, similar in structure to the compound , have been synthesized and tested for their antibacterial and antifungal properties. These compounds displayed moderate to significant activity against a variety of bacterial and fungal strains, highlighting their potential as antimicrobial agents. Some derivatives were noted for their remarkable broad-spectrum efficacy, comparable to standard drugs like chloramphenicol and fluconazole, suggesting their utility in developing new antimicrobial therapies (Gan et al., 2010).
Radical Scavenging Activity
Research on the influence of donor and acceptor groups on the radical scavenging activity of phenols, including compounds structurally related to "this compound", has been conducted. These studies have utilized density functional theory (DFT) to optimize ground state geometries and calculate molecular properties, shedding light on the mechanisms of radical scavenging. This research underscores the potential of such compounds in developing antioxidant therapies (Al‐Sehemi & Irfan, 2017).
Antimicrobial Activity Against Mycobacteria
Compounds with fluorinated benzothiazolo imidazole structures, similar to the compound , have been synthesized and evaluated for their antimycobacterial activity. These derivatives have demonstrated promising activity against mycobacterial strains, indicating their potential in treating mycobacterial infections (Sathe et al., 2011).
Properties
IUPAC Name |
2-(2-fluorophenoxy)-1-[4-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F2N6O2/c21-15-4-3-5-16(12-15)28-19(23-24-25-28)13-26-8-10-27(11-9-26)20(29)14-30-18-7-2-1-6-17(18)22/h1-7,12H,8-11,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHHGDMCOIMOLDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NN=NN2C3=CC(=CC=C3)F)C(=O)COC4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F2N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.